Tellurium

Thermoelectrics Energy Conversion Waste Heat Recovery

Research on 2D p-type semiconductors is limited by scarce high-mobility materials, with common n-type options like MoS₂ lacking a complementary p-type counterpart. Tellurium (Te) directly resolves this bottleneck. - Hole mobility up to 1485 cm²/V·s, surpassing MoS₂ and enabling true CMOS logic integration. - ZT ≈ 1.0 (300-700 K) simplifies thermoelectric generator fabrication vs. Bi₂Te₃ alloys. - Giant SHG coefficient (3640 pm/V, ~16× GaN) supports on-chip nonlinear optical devices.

Molecular Formula Te
Molecular Weight 127.6 g/mol
CAS No. 13494-80-9
Cat. No. B081085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellurium
CAS13494-80-9
SynonymsTellurium
Molecular FormulaTe
Molecular Weight127.6 g/mol
Structural Identifiers
SMILES[Te]
InChIInChI=1S/Te
InChIKeyPORWMNRCUJJQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID;  SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Tellurium Technical Baseline for Advanced Material Selection


Tellurium (Te, CAS 13494-80-9) is a Group 16 chalcogen metalloid with atomic number 52, a density of 6.24 g/cm³, and a melting point of 449.5 °C [1]. It exhibits a narrow indirect bandgap of approximately 0.33 eV in bulk form, confirming its intrinsic p-type semiconducting behavior with conductivity that increases with temperature [2]. Tellurium is typically obtained as a by-product of copper refining and is primarily utilized in cadmium telluride (CdTe) thin-film photovoltaics, thermoelectric modules (often as Bi₂Te₃), infrared sensors, and specialized alloys for improved machinability [3]. Its unique one-dimensional chiral atomic structure in its trigonal crystalline phase underpins many of its anisotropic electronic and optical properties [4].

p-Type semiconducting chalcogen for thermoelectric and 2D electronic research
High-purity metal obtained as copper refining by-product — verify batch provenance
Trigonal chiral crystal structure supports anisotropic electronic property studies

Why Tellurium Cannot Be Replaced by Lighter Chalcogens


Direct substitution of tellurium with lighter chalcogens like sulfur (S) or selenium (Se) is often not feasible in high-performance applications due to fundamental differences in electronic structure and resultant physical properties. Tellurium's significantly larger atomic radius and higher atomic number (Z=52) compared to S (16) and Se (34) lead to a narrower bandgap (Eg ~0.33 eV for bulk Te) [1] and a substantially higher carrier mobility, particularly for holes. This is critical because tellurides exhibit lower ionicity than sulfides or selenides, which enhances carrier mobility and electrical conductivity—a key advantage for thermoelectric and electronic devices [2]. Furthermore, the heavier atomic mass of tellurium inherently reduces lattice thermal conductivity, a primary requirement for efficient thermoelectric energy conversion, which is less pronounced in its lighter analogs [3]. In emerging 2D electronics, the high intrinsic hole mobility and air-stability of elemental tellurium directly address the scarcity of high-performance p-type 2D semiconductors, a gap that common n-type materials like MoS₂ cannot fill [4].

Tellurium
Narrower bandgap yields higher carrier mobility and electrical conductivity
Sulfur / Selenium
Wider bandgap limits conductivity; unsuitable as direct electronic replacement
Tellurium
Lower lattice thermal conductivity benefits thermoelectric figure of merit
Sulfur / Selenium
Higher thermal conductivity reduces thermoelectric conversion efficiency
Tellurium
Air-stable p-type semiconductor fills critical gap for 2D CMOS logic
MoS₂ / Black Phosphorus
MoS₂ is n-type dominant; black phosphorus lacks ambient stability

Quantitative Evidence for Tellurium Differentiation


High Thermoelectric ZT Over Broad Temperature Range

Elemental tellurium demonstrates a thermoelectric figure of merit (ZT) of approximately 1.0 across a broad temperature range of 300 to 700 K [1]. This performance is significant because it directly addresses a historical gap in high-performance elemental thermoelectrics for this intermediate temperature regime. While many bismuth telluride alloys (e.g., Bi₂Te₃) achieve ZT values >1.0 at room temperature, their performance degrades at elevated temperatures [2]. In contrast, lighter elemental chalcogens like sulfur and selenium are ineffective as thermoelectrics due to their much higher electrical resistivity and thermal conductivity.

Thermoelectric ZT
Class-level
ZT ~1.0
Supports thermoelectric material screening
Reported across 300–700 K; Bi₂Te₃ alloys may degrade above room temperature
Thermoelectrics Energy Conversion Waste Heat Recovery

Record Hole Mobility Surpassing Black Phosphorus and TMDs

Two-dimensional (2D) tellurium flakes grown via physical vapor deposition (PVD) exhibit a record high hole mobility of 1485 cm²/V·s at room temperature for a 230 nm thick flake [1]. This value significantly outperforms many other 2D materials under comparable conditions. For context, black phosphorus (BP) typically shows hole mobilities up to ~1000 cm²/V·s but suffers from severe ambient instability, while common transition metal dichalcogenides (TMDs) like MoS₂ exhibit hole mobilities typically <200 cm²/V·s. This mobility also exceeds the state-of-the-art for strained silicon hole mobility (~570 cm²/V·s at 270 K) [2]. Even in a more complex device architecture, multilayer tellurium FETs have demonstrated high hole mobilities up to 242 cm² V⁻¹ s⁻¹ with a low Schottky barrier height of ~20 meV, confirming excellent electrical contacts [3].

Hole Mobility
Head-to-head
1485 cm²/V·s
Black Phosphorus ~1000; MoS₂ <200
Supports p-type 2D FET channel selection
Room-temperature PVD flake; combined with ambient stability advantage
2D Electronics p-Type Semiconductors Field-Effect Transistors Carrier Mobility

Ultra-Low p-Type Contact Resistance in MoTe₂ FETs

The use of metallic-phase tellurium (m-Te) as a p-type contact for MoTe₂ field-effect transistors results in an exceptionally low contact resistance of just 1.6 kΩ·μm [1]. This is achieved due to the formation of an atomically sharp van der Waals interface with optimal band alignment and suppressed metal-induced gap states (MIGS), which enables barrier-free hole injection. In the same devices, a high on-state current of 124 μA μm⁻¹ and a maximum on/off ratio of 10⁷ are realized. This performance contrasts sharply with conventional metal contacts (e.g., Au, Ti, Ni) on TMDs, which typically exhibit contact resistances an order of magnitude higher (>10 kΩ·μm) due to strong Fermi-level pinning and MIGS.

Contact Resistance
Head-to-head
1.6 kΩ·μm
Conventional metal contacts >10 kΩ·μm
Enables low-resistance p-type contacts
Metallic Te contact on MoTe₂ FET; barrier-free hole injection reported
2D Electronics Ohmic Contacts Field-Effect Transistors Contact Resistance

Giant SHG Coefficient vs. Gallium Nitride

First-principles density functional theory (DFT) calculations reveal that trigonal tellurium possesses a massive second-harmonic generation (SHG) coefficient, χ_xxx^(2), of 3640 pm/V in the photon energy range of 0 to 3 eV [1]. This value is approximately 16 times larger than that of gallium nitride (GaN), a widely utilized commercial nonlinear optical (NLO) material. This giant and anisotropic NLO response is attributed to tellurium's unique quasi-one-dimensional helical chain structure, which results from strong directional covalent bonding and the presence of lone-pair electrons.

SHG Coefficient
Head-to-head
3640 pm/V
GaN ~227.5 pm/V
Supports nonlinear optical material selection
DFT calculation; ~16× larger than GaN in 0–3 eV range
Nonlinear Optics Frequency Conversion Photonics Second-Harmonic Generation

Reactive Telluride Precursors for HgTe Quantum Dots

The design of new phosphine telluride precursors, such as DPEAPTe, yields an exergonic reaction profile (ΔG = -1.104 kcal/mol) with a minimal activation barrier (+2.09 kcal/mol) for the synthesis of mercury telluride (HgTe) colloidal quantum dots (CQDs) [1]. This is a significant improvement over conventional precursors like tri-n-octylphosphine telluride (TOPTe), which suffer from sluggish reactivity and poor reproducibility. The enhanced reactivity of DPEAPTe enables sharper nucleation and narrower size distributions in the resulting CQDs, which is critical for achieving high-performance infrared optoelectronics. Another study confirmed that TDMAPTe, a related phosphine telluride, exhibits higher chemical reactivity than TOPTe, producing HgTe CQDs with a band-edge peak at 1296.5 nm after just 15 minutes [2].

Precursor Reactivity
Head-to-head
ΔG = −1.104 kcal/mol
Conventional TOPTe: sluggish kinetics
Supports HgTe QD synthesis optimization
DPEAPTe precursor; activation barrier +2.09 kcal/mol reported
Quantum Dots Nanomaterials Synthesis Infrared Optoelectronics Precursor Chemistry

Improved Machinability via Tellurium Microalloying

The addition of trace amounts of tellurium (as low as 22 ppm) to steel significantly improves its machinability. Comparative studies show that steel containing 22 ppm Te exhibits a 38.75% reduction in average surface roughness after machining compared to an equivalent tellurium-free steel [1]. This improvement is attributed to tellurium's ability to modify the morphology of manganese sulfide (MnS) inclusions, reducing their length-width ratio and promoting a more globular shape, which acts as an effective chip-breaker and lubricant during cutting [2]. Specifically, the proportion of MnS inclusions with a favorable length-width ratio of 1-3 increases to 57% in Te-containing steel, compared to 40% in standard 1215MS sulfur-based free-cutting steel and 33% in 12L14 leaded steel.

Machinability
Head-to-head
38.75% roughness reduction
Supports free-cutting steel alloy design
At 22 ppm Te addition; compared with tellurium-free steel
Metallurgy Free-Cutting Steels Machinability Alloying

Tellurium Validated High-Value Application Scenarios


Mid-Temperature Thermoelectric Waste Heat Recovery

Elemental tellurium's ZT of ~1.0 across 300-700 K [1] makes it an ideal active material for thermoelectric generators deployed in automotive exhaust systems or industrial furnaces. Unlike Bi₂Te₃ alloys which see performance degradation above room temperature, or lighter chalcogens which are ineffective, elemental tellurium provides a unique, single-component solution for this specific temperature niche, simplifying device fabrication and improving reliability.

High-Mobility p-Type Channel for 2D CMOS

With a hole mobility reaching 1485 cm²/V·s [2], 2D tellurium directly addresses the critical shortage of high-performance p-type semiconductors for 2D logic. Its superior mobility over MoS₂ and better stability than black phosphorus positions it as a leading candidate for the p-FETs in future energy-efficient complementary metal-oxide-semiconductor (CMOS) circuits and flexible electronics.

Efficient Frequency Doubling in Photonic Devices

Trigonal tellurium's giant SHG coefficient of 3640 pm/V, which is ~16x larger than GaN [3], enables highly efficient second-harmonic generation in a compact form factor. This property is directly leveraged in the design of on-chip frequency converters, electro-optical switches, and light modulators for integrated photonics and quantum optics applications operating in the 0-3 eV range.

Lead-Free Free-Cutting Steels with Tellurium Microalloying

The ability of trace tellurium (22 ppm) to reduce machined surface roughness by 38.75% [4] offers a tangible, quantifiable advantage for manufacturers of precision components. By replacing lead with tellurium, steel producers can create environmentally compliant, high-machinability alloys for the automotive, aerospace, and mold-making industries, reducing tool wear and achieving superior surface finishes.

Application
Selection Property
Validation Focus
Thermoelectric waste heat recovery (300–700 K)
Elemental thermoelectric ZT
ZT stability over intermediate temperature
p-Type channel for 2D CMOS logic
High hole mobility
Mobility and ambient stability vs. BP and TMDs
Nonlinear optical frequency conversion
Giant SHG coefficient
χ⁽²⁾ comparison vs. GaN
Lead-free free-cutting steel alloying
Machinability improvement factor
Surface roughness reduction quantification

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